5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride” is a compound with the CAS Number: 1803566-20-2 . It has a molecular weight of 257.72 . The IUPAC name for this compound is 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The steric factors and spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antioxidant Activity
One notable application of derivatives related to 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is in the field of antioxidant research. For instance, a series of novel compounds containing various substituents, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups, were synthesized and demonstrated potent antioxidant activities. Some of these compounds exhibited antioxidant activity surpassing that of ascorbic acid, highlighting their potential as superior antioxidants I. Tumosienė, K. Kantminienė, I. Jonuškienė, Artūras Peleckis, S. Belyakov, V. Mickevičius (2019).
Synthesis and Antibacterial Activity
Another significant application involves the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to evaluate their antibacterial activity. This research produced a variety of 1,4-disubstituted pyrrolidinone derivatives with different moieties, such as nitroso, azo, hydrazone, azole, and triazine. Among these, specific compounds exhibited high antibacterial activity, indicating their potential for development into antibacterial drugs Ž. Žirgulevičiūtė, R. Vaickelionienė, I. Jonuškienė, K. Anusevičius, V. Mickevičius (2015).
Biological and Pharmacological Agents
Further, the compound has served as a basis for synthesizing a novel series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives. These compounds were explored for their in vitro anti-inflammatory, antimicrobial, and antifungal activities. Some derivatives displayed significant efficacy, suggesting their potential as biological and pharmacological agents Navaneethgowda P. Veeranna, Y. Bodke, Manjunatha Basavaraju, Pruthviraj Krishnamurthy (2022).
Antimicrobial Evaluation
Moreover, the research also extends into the synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, aiming to develop potential antibacterial drugs. Through comprehensive antibacterial screening against various bacteria, including gram-positive Staphylococcus aureus and gram-negative Pseudomonas aeruginosa, some compounds showcased moderate to good antimicrobial activity, reinforcing the chemical's relevance in antimicrobial research P. Devi, A. Bishnoi, K. Srivastava, Sunil Kumar, A. Srivastava, S. Fatma (2018).
Safety and Hazards
Future Directions
The pyrrolidine ring and its derivatives continue to be of great interest in drug discovery due to their potential in the treatment of human diseases . Future research will likely focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can often impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase isoenzymes, particularly human carbonic anhydrase I and II. These enzymes are involved in the reversible hydration of carbon dioxide, a crucial process in maintaining acid-base balance in tissues . The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, affecting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as carbonic anhydrase, through hydrogen bonds and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with carbonic anhydrase isoenzymes localizes it to regions where these enzymes are active, such as the cytoplasm and mitochondria.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODBANSMELEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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